![molecular formula C20H22N2O4S B4583208 5-[(3-{[(2-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4583208.png)
5-[(3-{[(2-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-5-oxopentanoic acid
Description
Nevertheless, to provide insights into a somewhat related field of study that involves complex organic compounds, we can explore information from research on related compounds or methodologies that may share similarities in structural features, synthesis approaches, or chemical properties.
Synthesis and Structural Analysis : The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler precursors to gradually build up the desired molecular architecture. For instance, cyclopentathiophene derivatives have been synthesized from suitable formylthiophenes, exploring the reactivity of carbonyl and carboxylic groups within these systems (Jilale et al., 1993). Such methodologies could be relevant for synthesizing compounds with cyclopenta[b]thien-2-yl motifs.
Molecular Structure Analysis : The analysis of molecular structures is crucial for understanding the properties and potential applications of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and FTIR spectroelectrochemistry are commonly used. For example, Kowalski et al. (2009) used single-crystal X-ray structure analysis and FTIR spectroelectrochemistry to study W(CO)5 complexes, providing insights into the molecular geometry and electronic structure of similar complex molecules (Kowalski et al., 2009).
Chemical Reactions and Properties : The study of chemical reactions and properties includes exploring the reactivity, stability, and transformation of compounds under various conditions. Research on the reactivity of methyl 6-oxo-4,5-dihydro-6H-cyclopenta[b]thiophen-4-acetate towards different reagents can offer valuable insights into the chemical behavior of related structures (Jilale et al., 1993).
Physical and Chemical Properties Analysis : Understanding the physical and chemical properties of a compound, such as solubility, melting point, and optical activity, is essential for its application in various fields. These properties are often determined experimentally through a combination of analytical techniques.
properties
IUPAC Name |
5-[[3-[(2-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino]-5-oxopentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-12-6-2-3-8-14(12)21-19(26)18-13-7-4-9-15(13)27-20(18)22-16(23)10-5-11-17(24)25/h2-3,6,8H,4-5,7,9-11H2,1H3,(H,21,26)(H,22,23)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZHBGMSTGDWLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC3)NC(=O)CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-({3-[(2-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}amino)-5-oxopentanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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